
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its thermally activated delayed fluorescence (TADF) properties, which make it a promising candidate for high-efficiency blue OLEDs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves the bromination of 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole. One common method involves the use of n-butyl lithium in hexane, followed by the addition of 3-bromo-9H-fluoren-9-one in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as palladium catalysts and boronic acids can be used for Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of high-efficiency blue OLEDs due to its TADF properties.
Photoluminescence Studies: The compound’s photophysical properties make it suitable for studies involving light emission and energy transfer.
Electrochemiluminescence: It is used in electrochemiluminescence studies to explore its potential in optoelectronic applications.
Mecanismo De Acción
The mechanism of action of 3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its ability to undergo TADF. This process allows the compound to harness both singlet and triplet excitons for light emission, significantly enhancing its efficiency in OLEDs. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(9,9′-spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (SFCC): This compound also exhibits TADF properties and is used in blue OLEDs.
2-bromo-4,6-diphenyl-1,3,5-triazine: A related compound used in various organic synthesis applications.
Uniqueness
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is unique due to its specific combination of a carbazole donor and a triazine acceptor, which provides a balanced electronic structure for efficient TADF. This makes it particularly suitable for high-performance blue OLEDs, surpassing the efficiency of some other TADF materials .
Propiedades
Fórmula molecular |
C27H17BrN4 |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
3-bromo-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17BrN4/c28-20-15-16-24-22(17-20)21-13-7-8-14-23(21)32(24)27-30-25(18-9-3-1-4-10-18)29-26(31-27)19-11-5-2-6-12-19/h1-17H |
Clave InChI |
HGBMQIPSGRZZEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


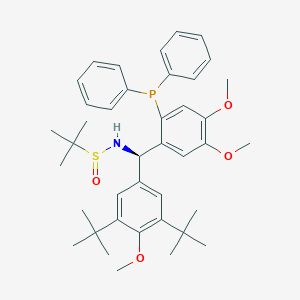
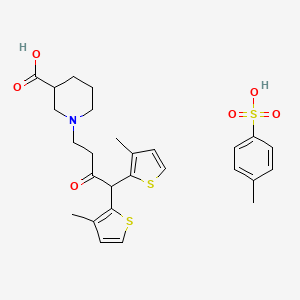
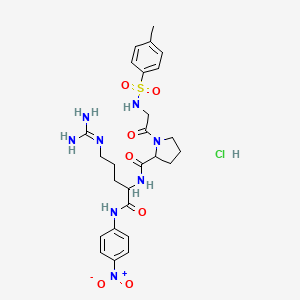
![1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B12297931.png)

![(2S)-3alpha-Hydroxymethyl-3,4-dihydro-2beta-methyl-4alpha-[(9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl]-2H-pyran-5-carboxylic acid methyl ester](/img/structure/B12297946.png)
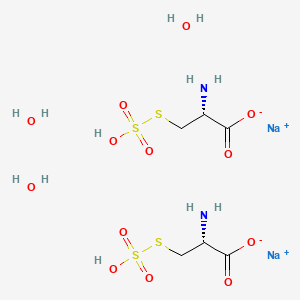
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B12297953.png)
![Methyl 3-[3-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B12297959.png)
![(4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(1R,2S)-2-Carboxy-2-[(2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-1-methylethoxy]carbonyl]phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12297964.png)
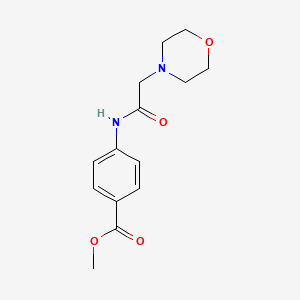
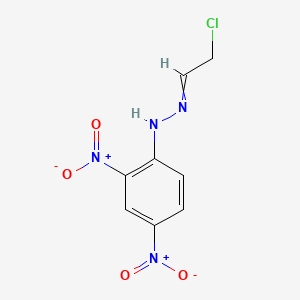
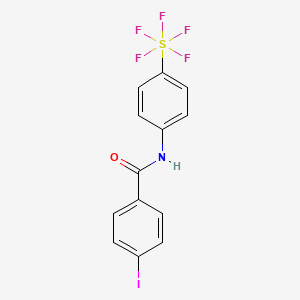
![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
